

A Comparative Analysis of Substance P C-Terminal Fragments: Unraveling Structure-Activity Relationships

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Compound of Interest		
Compound Name:	[Glp5] Substance P (5-11)	
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A comprehensive guide for researchers and drug development professionals on the comparative bioactivities of Substance P (5-11) and other C-terminal fragments, supported by experimental data and detailed protocols.

Substance P (SP), an eleven-amino acid neuropeptide, is a key player in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Its biological effects are primarily mediated through the neurokinin-1 (NK1) receptor, a member of the G-protein coupled receptor superfamily. The C-terminal region of Substance P is crucial for its receptor binding and biological activity. Consequently, various C-terminal fragments of SP have been extensively studied to understand the minimal structural requirements for activity and to develop potent and selective NK1 receptor ligands. This guide provides a comparative analysis of Substance P (5-11) and other C-terminal fragments, presenting quantitative data on their receptor binding and functional potencies, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Comparative Biological Activity of Substance P C-Terminal Fragments

The biological activity of Substance P and its C-terminal fragments has been evaluated in various in vitro and in vivo models. The primary determinant of activity resides in the C-terminal



amino acid sequence, with the amidated C-terminus being essential for high-affinity binding and potent agonism.[1]

Receptor Binding Affinity:

The affinity of Substance P and its C-terminal fragments for the NK1 receptor is typically determined through competitive binding assays, where the peptides compete with a radiolabeled ligand, such as [3H]Substance P or [125I]Bolton-Hunter Substance P, for binding to receptors in tissue homogenates or cell lines expressing the NK1 receptor. The half-maximal inhibitory concentration (IC50) is a measure of the peptide's binding affinity.

Peptide	Tissue/Cell Line	Radioligand	IC50 (nM)
Substance P	Cane Toad Small Intestine	[125I]BHSP	0.64[2]
Substance P (5-11)	Cane Toad Small Intestine	[125I]BHSP	~10[2]
Substance P (4-11)	Cane Toad Small Intestine	[125I]BHSP	>100[2]
Substance P (6-11)	Cane Toad Small Intestine	[125I]BHSP	>100[2]
Substance P (7-11)	Cane Toad Small Intestine	[125I]BHSP	>1000[2]

Functional Potency:

The functional potency of these peptides is assessed by measuring their ability to elicit a biological response, such as smooth muscle contraction or intracellular signaling events. The half-maximal effective concentration (EC50) represents the concentration of the peptide that produces 50% of the maximal response.



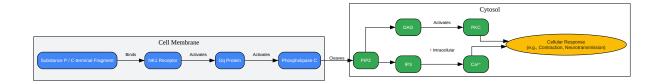
Peptide	Assay	EC50 (nM)
Substance P	Cane Toad Small Intestine Contraction	~3[2]
Substance P (5-11)	Cane Toad Small Intestine Contraction	~100[2]
Substance P (4-11)	Cane Toad Small Intestine Contraction	~100[2]
Substance P (6-11)	Cane Toad Small Intestine Contraction	~10[2]
Substance P (7-11)	Cane Toad Small Intestine Contraction	>1000[2]
[Pro9]-Substance P	NK1 Receptor Activation	0.93[3]

From the data, it is evident that the full-length Substance P exhibits the highest affinity and potency. The C-terminal heptapeptide, Substance P (5-11), retains significant biological activity, although it is less potent than the parent peptide.[2][4] Further truncation of the C-terminus generally leads to a progressive loss of activity. Interestingly, the C-terminal hexapeptide, Substance P (6-11), shows potent activity in some assays, such as the guinea pig ileum contraction.[4]

Signaling Pathways and Experimental Workflows

The interaction of Substance P and its C-terminal fragments with the NK1 receptor initiates a cascade of intracellular signaling events. A simplified representation of this pathway and a typical experimental workflow for a receptor binding assay are depicted below.

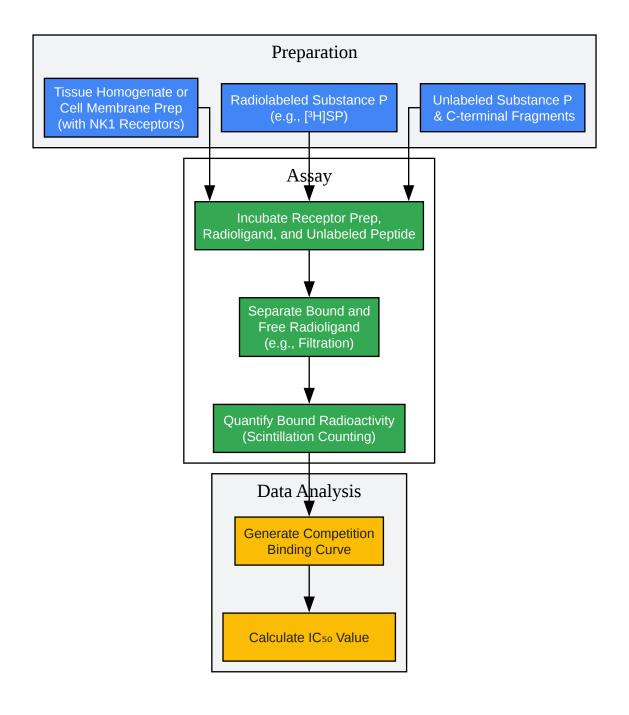




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Substance P/NK1 Receptor Signaling Pathway

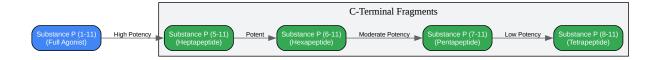




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Experimental Workflow for Receptor Binding Assay





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